3-Chloro-3,3-difluoroprop-1-ene 3-Chloro-3,3-difluoroprop-1-ene
Brand Name: Vulcanchem
CAS No.: 421-03-4
VCID: VC5162428
InChI: InChI=1S/C3H3ClF2/c1-2-3(4,5)6/h2H,1H2
SMILES: C=CC(F)(F)Cl
Molecular Formula: C3H3ClF2
Molecular Weight: 112.5

3-Chloro-3,3-difluoroprop-1-ene

CAS No.: 421-03-4

Cat. No.: VC5162428

Molecular Formula: C3H3ClF2

Molecular Weight: 112.5

* For research use only. Not for human or veterinary use.

3-Chloro-3,3-difluoroprop-1-ene - 421-03-4

Specification

CAS No. 421-03-4
Molecular Formula C3H3ClF2
Molecular Weight 112.5
IUPAC Name 3-chloro-3,3-difluoroprop-1-ene
Standard InChI InChI=1S/C3H3ClF2/c1-2-3(4,5)6/h2H,1H2
Standard InChI Key AQBMNBSTXOCKKZ-UHFFFAOYSA-N
SMILES C=CC(F)(F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

3-Chloro-3,3-difluoroprop-1-ene is characterized by the molecular formula C₃H₃ClF₂, with a planar structure featuring a double bond between the first and second carbon atoms. The chlorine atom occupies the third carbon, while two fluorine atoms are bonded to the same position, creating a geminal difluoro configuration. This arrangement confers significant polarity and reactivity, particularly in electrophilic addition reactions .

The compound exists as a mixture of (E)- and (Z)-isomers due to restricted rotation around the double bond. The (E)-isomer, with substituents on opposite sides, is generally more thermodynamically stable than the (Z)-form .

PropertyValueSource
Molecular FormulaC₃H₃ClF₂PubChem
Molecular Weight112.50 g/molECHA
Boiling Point~17–21 °CSynQuest
Vapor PressureHigh (liquefied gas)SynQuest
FlammabilityClass 2.1 (DOT)SynQuest

Synthesis and Industrial Production

Halogenation and Dehydrohalogenation

The primary synthesis route involves the fluorination of 1,1,1,3,3-pentachloropropane using hydrogen fluoride (HF) as a fluorinating agent. This reaction proceeds via a nucleophilic substitution mechanism, where chlorine atoms are sequentially replaced by fluorine. Subsequent dehydrochlorination eliminates HCl, forming the double bond .

CCl3CF2CH2Cl+2HFCClF2CF2CH2Cl+2HCl\text{CCl}_3\text{CF}_2\text{CH}_2\text{Cl} + 2\text{HF} \rightarrow \text{CClF}_2\text{CF}_2\text{CH}_2\text{Cl} + 2\text{HCl}
CClF2CF2CH2ClCF2CCl=CH2+HCl\text{CClF}_2\text{CF}_2\text{CH}_2\text{Cl} \rightarrow \text{CF}_2\text{CCl=CH}_2 + \text{HCl}

Alternative methods include the use of metal catalysts (e.g., Zn) to facilitate dehalogenation, though these are less common due to byproduct formation .

Physicochemical Properties

Reactivity and Stability

The compound’s reactivity is dominated by its electron-deficient double bond and labile chlorine atom. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom is susceptible to displacement by nucleophiles like hydroxide or amines, forming derivatives such as 3,3-difluoropropenols.

  • Electrophilic Addition: Halogens (e.g., Br₂) add across the double bond, yielding dihalogenated products.

  • Polymerization: Under radical initiation, the compound undergoes chain-growth polymerization, forming polyfluorinated polymers .

Thermal stability is moderate, with decomposition above 150°C releasing hydrogen chloride (HCl) and hydrogen fluoride (HF) .

Applications in Materials Science and Industry

Organosilicon Compound Synthesis

3-Chloro-3,3-difluoroprop-1-ene is a precursor to fluorinated silanes, which are integral to water-repellent coatings and semiconductor lithography. For example, reaction with chlorosilanes yields trifluoropropyl-substituted siloxanes, enhancing the thermal stability of silicone polymers .

Thin-Film Deposition

In semiconductor manufacturing, the compound is used in chemical vapor deposition (CVD) to create silicon nitride (Si₃N₄) and silicon oxide (SiO₂) layers. Its high vapor pressure and clean decomposition profile minimize carbon contamination in thin films .

Comparison with Related Halogenated Propenes

CompoundMolecular FormulaBoiling Point (°C)Primary Use
3-Chloro-3,3-difluoroprop-1-eneC₃H₃ClF₂17–21Organosilicon synthesis
1-Chloro-3,3,3-trifluoroprop-1-eneC₃H₂ClF₃21Refrigerant (HCFC-1233zd)
1-Nitro-3,3-difluoro-1-propeneC₃H₃F₂NO₂45Energetic materials

The substitution pattern profoundly influences applications. For instance, the nitro derivative’s explosive nature limits its utility compared to the chloro-difluoro variant .

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